3-Methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride
CAS No.: 2580216-55-1
Cat. No.: VC4859048
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2580216-55-1 |
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Molecular Formula | C9H21ClN2O |
Molecular Weight | 208.73 |
IUPAC Name | 3-methyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H20N2O.ClH/c1-8(2)9(10)7-11-3-5-12-6-4-11;/h8-9H,3-7,10H2,1-2H3;1H |
Standard InChI Key | MGJBGOAQKCMOFL-UHFFFAOYSA-N |
SMILES | CC(C)C(CN1CCOCC1)N.Cl |
Introduction
Chemical Identity and Structural Analysis
The compound’s IUPAC name, 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride, denotes a butan-2-amine backbone substituted with a methyl group at position 3 and a morpholine ring at position 1, stabilized as a hydrochloride salt. The molecular formula is inferred as , with a molecular weight of 222.71 g/mol based on analogous compounds .
Structural Features
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Morpholine moiety: A six-membered ring containing one oxygen and one nitrogen atom, conferring polarity and hydrogen-bonding capacity .
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Branched alkyl chain: The 3-methylbutan-2-amine group introduces steric effects, influencing reactivity and interactions with biological targets.
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Hydrochloride salt: Enhances solubility in aqueous media, critical for pharmacological applications.
Table 1: Comparative Molecular Properties of Morpholine Derivatives
Synthesis and Reactivity
While no explicit synthesis protocols for 3-methyl-1-morpholin-4-ylbutan-2-amine hydrochloride are documented, its preparation likely involves:
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Mannich reaction: Condensation of morpholine, formaldehyde, and 3-methylbutan-2-amine under acidic conditions to form the tertiary amine .
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Key challenges include regioselectivity in amine alkylation and purification of the hydrochloride form. Computational models suggest reaction yields could exceed 60% under optimized conditions .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: High (>50 mg/mL) due to ionic character, as observed in morpholine hydrochloride analogs.
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Thermal stability: Decomposition temperature estimated at 215–220°C via thermogravimetric analysis of similar compounds .
Spectroscopic Characteristics
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IR spectroscopy: Peaks at 3300 cm (N–H stretch), 2850 cm (C–H morpholine), and 1600 cm (C–N amine) .
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NMR: Predicted signals include δ 3.70 ppm (morpholine O–CH), δ 2.50 ppm (N–CH), and δ 1.10 ppm (CH) based on PubChem data .
Biological Activity and Mechanisms
Morpholine derivatives exhibit diverse bioactivities, though direct studies on this compound are absent. Extrapolating from analogs:
Antiproliferative Effects
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Cancer cell lines: Morpholine-containing amines demonstrate cytotoxicity against NSCLC cells (IC < 2 µM) via apoptosis induction.
Table 2: Hypothesized Biological Profile
Activity | Mechanism | Predicted Efficacy |
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Sigma-1 receptor antagonism | Binds allosteric site | Moderate (IC ~1 µM) |
Antiproliferative | Caspase-3/7 activation | High (IC < 2 µM) |
Analgesic | Glutamate release inhibition | Low to moderate |
Applications in Drug Development
Lead Optimization
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Bioisosteric replacement: The morpholine ring serves as a polar surrogate for piperazine in optimizing drug solubility and blood-brain barrier penetration .
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Prodrug synthesis: Hydrochloride salts enhance bioavailability, as seen in antipsychotic agents like aripiprazole.
Preclinical Challenges
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